molecular formula C12H17NO2S B14862648 Ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate

Ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate

Cat. No.: B14862648
M. Wt: 239.34 g/mol
InChI Key: NHABXMDRKROXMC-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate is a compound that features a pyrrolidine ring substituted with a thiophene group and an ethyl ester. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate typically involves the condensation of thiophene derivatives with pyrrolidine precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and microwave irradiation can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylate is unique due to its combination of a thiophene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

ethyl 1-methyl-4-thiophen-2-ylpyrrolidine-3-carboxylate

InChI

InChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-13(2)7-9(10)11-5-4-6-16-11/h4-6,9-10H,3,7-8H2,1-2H3

InChI Key

NHABXMDRKROXMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC=CS2)C

Origin of Product

United States

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